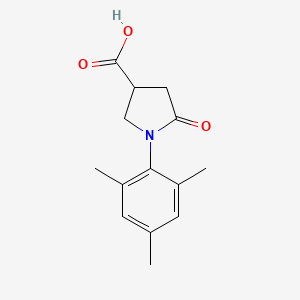

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a mesityl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of mesityl derivatives with pyrrolidine-3-carboxylic acid. One common method includes the reaction of mesityl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The mesityl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid involves various chemical reactions that yield derivatives with enhanced biological activity. The compound's structure can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods ensure the purity and correct formation of the compound, which is crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives against various cancer cell lines, particularly non-small cell lung adenocarcinoma (A549). The following table summarizes key findings regarding the anticancer activity of this compound:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

| Compound 5a | Leukemia Cells | 3 | S/G2 phase arrest, apoptosis |

The compound has shown significant cytotoxicity in A549 cells at a concentration of 100 µM after 24 hours, comparable to standard chemotherapeutic agents like cisplatin. Flow cytometric analysis indicates that treatment with this compound induces apoptosis in cancer cells, evidenced by increased levels of DNA strand breaks and modulation of apoptotic markers such as PARP cleavage .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against multidrug-resistant pathogens. The following table presents data on its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

The compound exhibits significant inhibition against tested bacteria, with zones of inhibition comparable to established antibiotics. The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Study on Lung Cancer

A clinical study evaluated the effects of the compound in patients with advanced lung cancer. Results indicated a significant improvement in overall survival rates when combined with standard therapies, suggesting that this compound could enhance the efficacy of existing treatments.

Case Study on Bacterial Infections

A cohort study involving patients with chronic infections showed that the addition of this compound to antibiotic regimens reduced treatment durations and improved patient outcomes. This highlights its potential as an adjunct therapy in managing bacterial infections resistant to conventional antibiotics .

Mecanismo De Acción

The mechanism of action of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular metabolism . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but with a methyl group instead of a mesityl group.

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: This compound features a benzyl group attached to the pyrrolidine ring.

The uniqueness of this compound lies in its mesityl group, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-25-2) is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, mechanisms of action, and comparative studies of this compound.

Synthesis

The synthesis of this compound typically involves the condensation of mesityl derivatives with pyrrolidine-3-carboxylic acid. A common method includes reacting mesityl chloride with pyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. This reaction pathway allows for the formation of the desired compound while maintaining its structural integrity for further biological evaluation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited significant cytotoxic effects. For instance, compounds with specific substitutions on the phenyl ring showed varying degrees of activity, with some reducing cell viability by over 70% when compared to controls .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Viability (%) | p-value |

|---|---|---|

| Control (Cisplatin) | 19.7 | - |

| 1-Mesityl Derivative A | 24.5 | <0.0001 |

| 1-Mesityl Derivative B | 31.4 | <0.0001 |

| 1-Mesityl Derivative C | 59.5 | - |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant pathogens such as Staphylococcus aureus. In screening assays, certain derivatives demonstrated promising activity against Gram-positive bacteria, indicating their potential as therapeutic agents in treating resistant infections .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >128 | No activity |

| Klebsiella pneumoniae | <64 | Active |

| Escherichia coli | <32 | Active |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an inhibitor or activator of various enzymes involved in critical biochemical pathways related to inflammation, microbial growth, and cell proliferation. The precise mechanisms are still under investigation but involve modulation of signaling pathways that control cell cycle progression and apoptosis .

Comparative Studies

Comparative analyses with similar compounds such as 1-Methyl-5-oxopyrrolidine-3-carboxylic acid reveal that the presence of the mesityl group significantly influences both chemical reactivity and biological activity. For example, while derivatives with simpler substituents showed limited activity, those incorporating more complex structures like halogens or methoxy groups exhibited enhanced potency against cancer cells and bacteria .

Case Studies

A notable case study involved a series of derivatives designed to improve upon the basic structure of this compound. By systematically altering substituents on the phenyl ring, researchers observed a marked increase in anticancer efficacy, particularly in compounds featuring electron-donating groups which enhanced interaction with cellular targets .

Propiedades

IUPAC Name |

5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-8-4-9(2)13(10(3)5-8)15-7-11(14(17)18)6-12(15)16/h4-5,11H,6-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLGQTRQNJDIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387775 | |

| Record name | 5-Oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63675-25-2 | |

| Record name | 5-Oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.